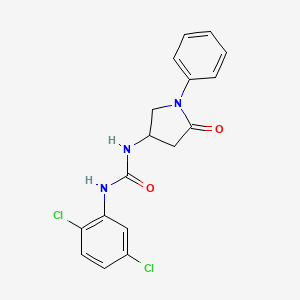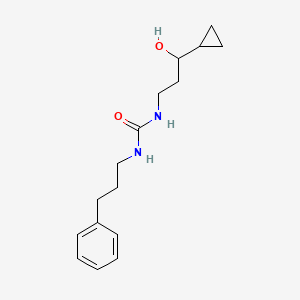
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea, also known as CPPU, is a synthetic plant growth regulator that has been widely used in agricultural industries. CPPU is a potent cytokinin that can promote cell division and enhance fruit growth and yield. In recent years, CPPU has gained significant attention from researchers due to its unique chemical structure and potential applications in various fields.
作用機序
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea acts as a cytokinin that can promote cell division and differentiation in plants. It can also regulate the expression of various genes related to plant growth and development. 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea can stimulate the synthesis of auxin and gibberellin, which are essential hormones for plant growth. Furthermore, 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea can inhibit the activity of enzymes that degrade cytokinins, leading to a prolonged effect of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea on plant growth.
Biochemical and physiological effects:
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea can induce the formation of larger and more uniform fruits by promoting cell division and differentiation. It can also enhance the accumulation of sugars and organic acids in fruits, leading to improved flavor and nutritional quality. 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea can increase the photosynthetic rate and chlorophyll content in leaves, resulting in higher biomass production. Additionally, 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea can improve the water use efficiency of plants by regulating stomatal conductance and transpiration.
実験室実験の利点と制限
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea has several advantages for lab experiments, such as its high purity, stability, and solubility in water. 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea can also be easily applied to plants through foliar spray or root irrigation. However, 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea can have different effects on different plant species and at different concentrations. Therefore, it is essential to optimize the 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea application method and concentration for each plant species.
将来の方向性
There are several future directions for 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea research. Firstly, the molecular mechanism of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea action in plants needs to be further elucidated. Secondly, the potential applications of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea in other fields, such as medicine and biotechnology, should be explored. Thirdly, the environmental impact of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea on soil and water quality needs to be assessed. Lastly, the development of new 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea derivatives with improved efficacy and safety is needed.
合成法
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea can be synthesized through several methods, including the reaction of 3-cyclopropyl-3-hydroxypropylamine with phenylacetyl chloride, followed by the reaction with urea. Another method involves the reaction of 3-cyclopropyl-3-hydroxypropylamine with phenyl isocyanate, followed by the reaction with urea. Both methods have been reported to yield high purity 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea.
科学的研究の応用
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea has been extensively studied in the field of plant physiology and agriculture. The application of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea can significantly increase the yield and quality of various fruits, such as grapes, kiwifruit, and apples. 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea has also been used to improve the shelf life of fruits by delaying the ripening process. Furthermore, 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea has been shown to enhance the resistance of plants to various biotic and abiotic stresses, such as drought, salt stress, and fungal infections.
特性
IUPAC Name |
1-(3-cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c19-15(14-8-9-14)10-12-18-16(20)17-11-4-7-13-5-2-1-3-6-13/h1-3,5-6,14-15,19H,4,7-12H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMKOCZRZJUUEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)NCCCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2618802.png)
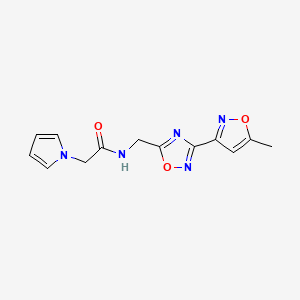
![2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2618804.png)
![2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2618805.png)
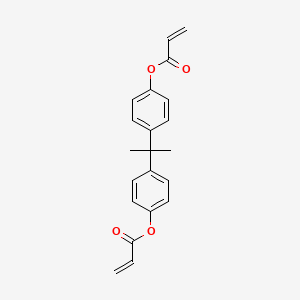
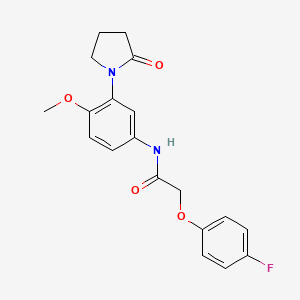
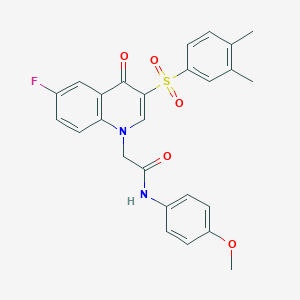
![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2618817.png)
![3-Bromo-2-(((4-chlorophenyl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2618818.png)
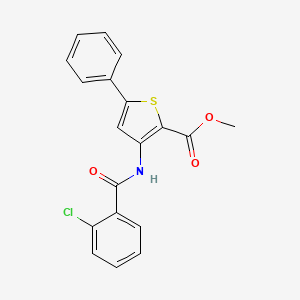

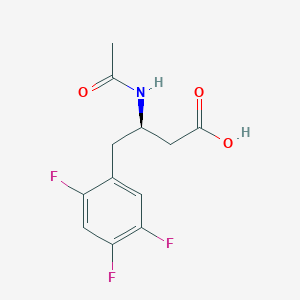
![4-chlorophenyl 1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-5-phenyl-1H-pyrazol-4-yl sulfone](/img/structure/B2618823.png)
